1-(2,4-Dichloro-5-methoxyphenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole
Description
The compound 1-(2,4-Dichloro-5-methoxyphenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole features a tetrazole core substituted at position 1 with a 2,4-dichloro-5-methoxyphenyl group and at position 5 with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4O/c1-25-13-7-12(10(16)6-11(13)17)24-14(21-22-23-24)8-3-2-4-9(5-8)15(18,19)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZULFHQAOIMQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichloro-5-methoxyphenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 389.16 g/mol. The structure includes dichloro and trifluoromethyl substituents that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H10Cl2F3N4O |
| Molecular Weight | 389.16 g/mol |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 494.7 ± 55.0 °C (Predicted) |
| Acid Dissociation Constant | -0.18 ± 0.10 (Predicted) |
Synthesis
The synthesis of this tetraazole compound involves multi-step reactions, typically starting from commercially available precursors. The synthesis pathway often includes the formation of the tetraazole ring through cyclization reactions involving appropriate azole precursors.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that tetraazole derivatives can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting essential enzymes.
Anticancer Activity
Several studies have reported that tetraazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been highlighted in various in vitro studies. For example, one study demonstrated that a related tetraazole compound inhibited cell proliferation in human cancer cell lines by inducing cell cycle arrest and apoptosis.
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Tetraazoles are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Receptor Modulation : Some studies suggest that these compounds may act as ligands for various receptors involved in cell signaling pathways.
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that tetraazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showing promising results.
- Anticancer Effects : In a study published in Cancer Research, a related compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting the potential for therapeutic applications.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of tetraazole derivatives in treating infections and tumors, providing insight into pharmacokinetics and toxicity profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to key analogs below (Table 1):
Table 1: Structural Comparison of Tetrazole and Triazole Derivatives
*Calculated based on formula C₁₅H₁₀Cl₂F₃N₄O.
Key Observations:
- Substituent Effects : The target compound’s 2,4-dichloro-5-methoxyphenyl group enhances electrophilicity compared to isopropoxy () or chlorobenzyl () analogs. The methoxy group improves hydrophilicity, while CF₃ increases lipophilicity.
- Heterocycle Core : Triazole derivatives (e.g., ) exhibit different electronic properties and metabolic stability compared to tetrazoles due to nitrogen atom positioning.
Physicochemical Properties
Q & A
Q. What synthetic routes are effective for preparing this tetraazole derivative, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tetrazole derivatives are often prepared by reacting aryl halides with tetrazole precursors under basic conditions. In a similar protocol, KOH in DMSO at 40°C facilitated the reaction of trichloroethylene with 5-phenyl-1H-tetrazole, yielding a 74% product after column chromatography (ethyl acetate/hexane 1:9) . Optimization may involve varying reaction time, temperature, or solvent polarity. Monitoring by TLC (as in ) and purification via recrystallization (ethanol) or column chromatography are critical for isolating high-purity products.
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) provides definitive structural confirmation, as demonstrated for related pyrazole and thiadiazine derivatives . Key spectroscopic techniques include:
- NMR : Identify substituent patterns (e.g., trifluoromethyl groups show distinct signals).
- FT-IR : Confirm functional groups like C-Cl (600–800 cm) and C=N (1600–1500 cm).
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can regioselectivity challenges in tetrazole synthesis be addressed computationally?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict the stability of intermediates and transition states. For instance, computational modeling of similar reactions (e.g., hydrazine-mediated cyclizations in ) can identify electronic or steric factors influencing regioselectivity. Molecular docking studies (as applied to carbonic anhydrase inhibitors in ) may also guide functional group modifications to enhance selectivity.
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:
- Reproduce assays : Use standardized protocols (e.g., enzyme inhibition assays under controlled buffer conditions) .
- Purity validation : Ensure >95% purity via HPLC (C18 columns, acetonitrile/water gradients) .
- SAR studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and correlate with activity trends .
Q. How can reaction byproducts and degradation pathways be analyzed for this tetraazole derivative?
- Methodological Answer :
- LC-MS/MS : Detect trace byproducts (e.g., dechlorinated or oxidized species) with high sensitivity.
- Stability studies : Expose the compound to accelerated conditions (heat, light, humidity) and monitor degradation via NMR or HPLC .
- Mechanistic probes : Isotope-labeling (e.g., ) can track bond cleavage or rearrangement pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
